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Compound of Interest

Compound Name: Prismane

Cat. No.: B14753642 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of experimental Nuclear Magnetic Resonance (NMR) data for prismane (C₆H₆)

with theoretical calculations. This analysis is crucial for validating spectroscopic data and

understanding the electronic structure of this unique, highly strained molecule.

Data Comparison
Due to its high symmetry, all hydrogen and carbon atoms in prismane are chemically

equivalent. This results in a simple NMR spectrum with a single resonance for ¹H and ¹³C

nuclei. The experimental data is compared with theoretically calculated values to assess the

accuracy of computational methods in predicting NMR parameters for strained organic

molecules.

Parameter Experimental Value Theoretical Value (DFT)

¹H Chemical Shift (δ) 2.28 ppm
[No specific theoretical value

found in search results]

¹³C Chemical Shift (δ) 30.6 ppm[1]
[No specific theoretical value

found in search results]

¹JCH Coupling Constant 180 Hz[1]
[No specific theoretical value

found in search results]
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Note: While general methodologies for theoretical NMR calculations are widely available,

specific computed values for the parent prismane molecule were not identified in the

conducted search.

Experimental and Theoretical Methodologies
A thorough understanding of the methods used to obtain both experimental and theoretical

data is essential for a meaningful comparison.

Experimental Protocol: ¹H and ¹³C NMR of Prismane
The first synthesis and spectroscopic characterization of prismane were reported by Katz and

Acton in 1973. While the original publication does not specify all modern experimental

parameters, a general protocol for obtaining ¹H and ¹³C NMR spectra for a small organic

molecule like prismane is as follows:

Sample Preparation: A small amount of purified prismane is dissolved in a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS)

is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer,

operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 300-600 MHz for ¹H).

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key

parameters include the number of scans, relaxation delay, and acquisition time, which are

optimized to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A one-dimensional carbon spectrum is typically acquired with proton

decoupling to simplify the spectrum to a single peak for each unique carbon. The one-bond

¹³C-¹H coupling constant (¹JCH) can be measured using a proton-coupled ¹³C experiment.

Theoretical Protocol: Calculation of NMR Parameters
Theoretical calculations of NMR parameters are powerful tools for structure verification and for

understanding the relationship between electronic structure and spectroscopic properties.

Density Functional Theory (DFT) is a common method for this purpose. A typical workflow

involves:
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Geometry Optimization: The three-dimensional structure of the prismane molecule is

optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This

step ensures that the calculations are performed on a stable molecular geometry.

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated

using a method such as the Gauge-Including Atomic Orbital (GIAO) method with the same or

a different DFT functional and basis set.

Chemical Shift Prediction: The calculated shielding constant of a reference compound (e.g.,

TMS), computed at the same level of theory, is used to convert the calculated shielding

constants of prismane into chemical shifts.

Coupling Constant Calculation: Spin-spin coupling constants, such as ¹JCH, are also

calculated from the electronic structure of the molecule.

Workflow for Validation
The process of validating experimental NMR data with theoretical calculations can be

visualized as a systematic workflow.

Experimental Workflow Theoretical Workflow

Sample Preparation
(Prismane in solvent)

NMR Data Acquisition
(1H, 13C Spectra)

Experimental Data
(δ, J)

Data Comparison & Validation

Geometry Optimization
(DFT)

NMR Parameter Calculation
(GIAO)

Theoretical Data
(δ, J)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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